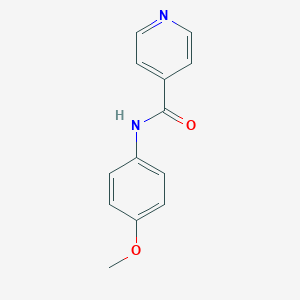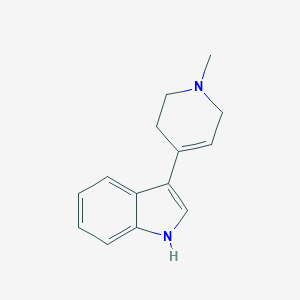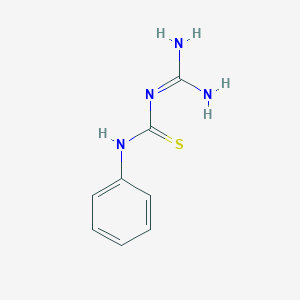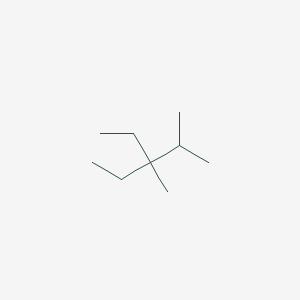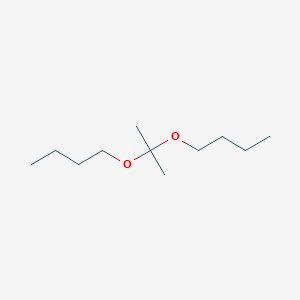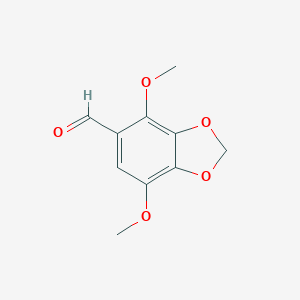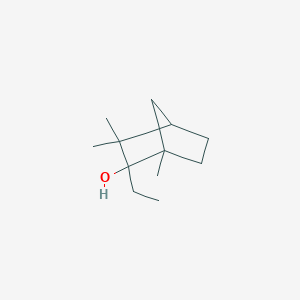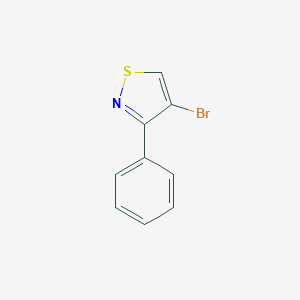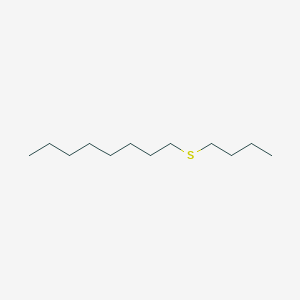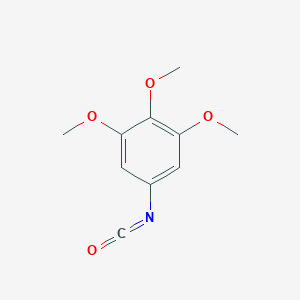
3,4,5-Trimethoxyphenyl isocyanate
概要
説明
3,4,5-Trimethoxyphenyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are commonly used in the production of polyurethane materials. Isocyanates are compounds containing the isocyanate group (-N=C=O). Although the provided papers do not directly discuss 3,4,5-trimethoxyphenyl isocyanate, they do provide insights into the reactivity of isocyanates in general, which can be extrapolated to understand the behavior of this specific compound.
Synthesis Analysis
The synthesis of isocyanate compounds can be complex, involving multiple steps and reagents. For instance, the trimerization of phenyl isocyanate under high pressure results in the formation of triphenyl isocyanurate, as described in one of the studies . This process is influenced by factors such as pressure, temperature, catalysts, and solvents. Although the synthesis of 3,4,5-trimethoxyphenyl isocyanate is not explicitly detailed, similar conditions and considerations may apply to its synthesis.
Molecular Structure Analysis
The molecular structure of isocyanates is characterized by the presence of the isocyanate group. The papers provided discuss the reactivity of this group in various contexts. For example, the stepwise addition of isocyanates to organometallic compounds can lead to the formation of complex structures such as triazinones . The molecular structure of 3,4,5-trimethoxyphenyl isocyanate would include the aromatic ring with three methoxy groups and the reactive isocyanate group, which would dictate its reactivity and interactions with other compounds.
Chemical Reactions Analysis
Isocyanates are known to participate in a variety of chemical reactions. The papers describe reactions such as the stepwise addition of isocyanates to organometallic compounds and the trimerization of isocyanates under high pressure . These reactions often result in the formation of cyclic compounds and polymers, indicating that 3,4,5-trimethoxyphenyl isocyanate could also undergo similar reactions to form a range of products, depending on the reaction conditions and the presence of catalysts or other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 3,4,5-trimethoxyphenyl isocyanate, they do suggest that isocyanates can be used to synthesize polymers with tunable properties . This implies that the physical properties such as molar mass and the chemical properties like reactivity of 3,4,5-trimethoxyphenyl isocyanate can be manipulated through chemical synthesis, potentially leading to materials with desirable characteristics for various applications.
科学的研究の応用
Chemical Synthesis and Natural Product Derivatives
- 3,4,5-Trimethoxyphenyl in Natural Products Synthesis : The 3,4,5-trimethoxyphenyl group, a substructure often found in natural products, can be introduced into compounds via carbon-carbon bond-forming reactions. The synthesis of 3,4,5-trimethoxybenzoic acid, for instance, involves the lithiation of 3,4,5-trimethoxyphenyl bromide followed by carboxylation, demonstrating the utility of this substructure in chemical synthesis (Hoye & Kaese, 1982).
Anticancer Research
- IsoCombretaQuinazolines and Cancer Cell Inhibition : Novel isocombretaquinazolines, which are analogues of isocombretastatin A-4 lacking the 3,4,5-trimethoxyphenyl ring, have shown significant cytotoxicity against various human cancer cell lines and effectively inhibit tubulin polymerization. This indicates the potential of derivatives of 3,4,5-trimethoxyphenyl in cancer treatment (Soussi et al., 2015).
- Indole-Trimethoxyphenyl Conjugates in Anticancer Research : The synthesis and evaluation of indole-trimethoxyphenyl derivatives, which combine the structural elements of combretastatin and bisindolyl, have shown potential in anticancer activity. These derivatives target a range of cancer cell lines, including renal, ovarian, prostate, colon, and breast cancer, demonstrating the significance of the 3,4,5-trimethoxyphenyl motif in anticancer drug discovery (McCarthy et al., 2018).
Isocyanurate Synthesis and Applications
- Trimerization of Isocyanates : The trimerization of phenyl isocyanate, accelerated under high pressure, results in the formation of triphenyl isocyanurate. The study explores how aryl and alkyl isocyanates can be trimerized under high pressure to produce isocyanurates, which are important in various industrial applications (Taguchi et al., 1990).
Polymer Chemistry
- Alcoholysis of Isocyanates for Urethane Formation : The alcoholysis reaction of isocyanates with alcohols, important in polymer chemistry, particularly for urethane production, is explored. This study provides insights into the reaction mechanism and conditions for effective urethane synthesis (Raspoet et al., 1998).
Materials Science
- Corrosion Inhibition in Materials : Compounds with 3,4,5-trimethoxyphenyl moiety, such as certain spirocyclopropane derivatives, have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments. This research highlights the potential application of 3,4,5-trimethoxyphenyl derivatives in materials science, particularly in the field of corrosion inhibition (Chafiq et al., 2020).
Biomonitoring and Toxicology
- DNA Adduct Formation in Biomonitoring : The formation of DNA adducts from isocyanates, specifically 4-chlorophenyl and 4-methylphenyl isocyanate, has implications for biomonitoring of individuals exposed to these compounds. This research is significant in understanding the toxicological impact of isocyanates and their metabolites (Beyerbach et al., 2006).
Safety And Hazards
3,4,5-Trimethoxyphenyl isocyanate is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
The Trimethoxyphenyl (TMP) group, which is part of the 3,4,5-Trimethoxyphenyl isocyanate structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This suggests that 3,4,5-Trimethoxyphenyl isocyanate and its derivatives could have potential applications in the development of new therapeutic agents .
特性
IUPAC Name |
5-isocyanato-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-8-4-7(11-6-12)5-9(14-2)10(8)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJXWPHZDBIHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333714 | |
| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenyl isocyanate | |
CAS RN |
1016-19-9 | |
| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trimethoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

